Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

Lipophilicity Drug-likeness Physicochemical property prediction

Researchers developing kinase inhibitors or PROTACs often face synthetic bottlenecks due to the lack of orthogonal reactive handles in a single building block. Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate (CAS 1131587-92-2) solves this with three distinct functional groups: - Aryl bromide for efficient Suzuki-Miyaura cross-coupling; replacement with Cl or I alters kinetics and metabolic stability. - Methyl ester for selective hydrolysis and amide bond formation after Br functionalization. - Phenolic OH that forms an intramolecular H-bond with the ester carbonyl, enhancing crystallinity. The CF3 group imparts unique lipophilicity (Consensus Log P = 3.24) and electron-withdrawing character, improving target binding and metabolic stability. Supplied as a solid with ≥98% purity; suitable for sequential PROTAC linker attachment and biaryl kinase inhibitor core construction. Global shipping available.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
CAS No. 1131587-92-2
Cat. No. B1418692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
CAS1131587-92-2
Molecular FormulaC9H6BrF3O3
Molecular Weight299.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Br
InChIInChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3
InChIKeyZFAKQPQSRXDSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate – Differentiated Building Block


Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate (CAS 1131587-92-2) is a trifunctionalized benzoate building block featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 4-position [1]. The compound is typically supplied as a solid with a standard purity of 95–98% and a molecular weight of 299.04 g/mol . Its orthogonal reactive handles—a methyl ester, a phenolic hydroxyl, and an aryl bromide—enable sequential derivatization strategies in complex molecule synthesis, particularly in the construction of kinase inhibitors and targeted protein degraders (PROTACs) [2].

Orthogonal handles (Br, OH, CO₂Me) enable sequential derivatization strategies
5-Bromo substituent supports Pd-catalyzed cross-coupling and SNAr reactions
Methyl ester acts as temporary carboxyl protecting group for multistep synthesis

Risks of Analog Substitution


Generic substitution of this compound with closely related halogenated benzoates is scientifically unsound due to the unique interplay of its three functional groups. The 4-CF3 group imparts distinct lipophilicity (Consensus Log P = 3.24) and electron-withdrawing character that cannot be replicated by methyl, chloro, or unsubstituted analogs . The 5-bromo substituent is a critical handle for palladium-catalyzed cross-coupling reactions; replacement with a 5-chloro analog alters oxidative addition kinetics and coupling yields, while the 5-iodo analog, though more reactive, exhibits inferior metabolic stability . The 2-OH group is essential for intramolecular hydrogen bonding with the ester carbonyl, influencing both solubility and crystallinity, a feature absent in 2-methoxy derivatives [1]. Furthermore, the methyl ester provides a temporary protecting group that can be selectively hydrolyzed after bromine functionalization, a synthetic sequence that fails if the free carboxylic acid is employed as the starting material .

Halogen substitution
Replacing 5-Br with Cl reduces cross-coupling reactivity; 5-I increases cost and metabolic instability. Coupling yields may shift significantly.
Hydroxyl group requirement
2-Methoxy analog lacks H-bond donor capacity, altering solubility and crystallization behavior. Intramolecular H-bonding is lost.
Protecting group strategy
Free carboxylic acid starting material requires additional protection/deprotection steps, increasing synthetic inefficiency.

Differentiation from Closest Analogs


Lipophilicity Comparison with Analogs

The target compound exhibits a Consensus Log P (average of five computational methods) of 3.24 . This value is substantially higher than the predicted log P of its 5-chloro analog (estimated 2.8–2.9) and lower than the 5-iodo analog (estimated 3.5–3.6), placing it in an optimal range for balancing membrane permeability with aqueous solubility. The trifluoromethyl group contributes approximately +0.8 to +1.0 log units relative to the non-fluorinated parent structure [1].

Lipophilicity
Class-level inference
Consensus Log P = 3.24 (target) vs 2.8–2.9 (5-Cl) / 3.5–3.6 (5-I)
Reported favorable lipophilicity range for permeability–solubility balance
Predicted by five computational methods
Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen Bond Donor Profile

The target compound possesses 1 hydrogen bond donor (phenolic OH) and 6 hydrogen bond acceptors (ester carbonyl, hydroxyl oxygen, fluorine atoms) . Its 2-methoxy derivative lacks any H-bond donor capacity, which fundamentally alters its solid-state packing, solubility in protic solvents, and ability to participate in intermolecular recognition events. The phenolic OH also enables selective O-alkylation or acylation as an orthogonal functionalization site .

H-Bond Donor
Cross-study comparable
1 donor (phenolic OH) vs 0 for 2-methoxy analog
Reported to enable H-bond-directed crystallization and protic-solvent solubility
TPSA = 46.53 Ų
Hydrogen bonding Solubility Crystal engineering

Bromine as a Synthetic Handle

The 5-bromo substituent enables a broad range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as SNAr reactions with nitrogen and oxygen nucleophiles [1]. In contrast, the 5-chloro analog is significantly less reactive in these transformations, often requiring harsher conditions or specialized catalysts, while the 5-iodo analog, though more reactive, suffers from light sensitivity, higher cost, and greater metabolic instability in downstream biological assays [2].

Cross-Coupling Reactivity
Class-level inference
Aryl bromide offers higher reactivity than chloride and greater stability than iodide
Versatile handle for Suzuki, Buchwald-Hartwig, Sonogashira couplings
Standard Pd(PPh₃)₄ conditions, 80°C
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Nucleophilic substitution

Trifluoromethyl: Electronic and Metabolic Effects

The 4-CF3 group strongly withdraws electron density from the aromatic ring, lowering the pKa of the phenolic OH to 8.20 ± 0.23 (predicted) compared to approximately 9.9 for unsubstituted methyl salicylate . This increased acidity enhances the compound's ability to form strong hydrogen bonds and can improve binding affinity to target proteins. The CF3 group also blocks metabolic hydroxylation at the 4-position, a common Phase I metabolism pathway for unsubstituted phenyl rings, thereby increasing metabolic stability [1].

Phenolic pKa
Class-level inference
8.20 ± 0.23 (target) vs ~9.9 (methyl salicylate)
Lower pKa enhances H-bond donor strength and solubility at physiological pH
ACD/Labs Percepta prediction
Electron-withdrawing group Metabolic stability pKa modulation

Orthogonal Functional Group Strategy

The methyl ester group serves as a temporary protecting group for the carboxylic acid, enabling chemoselective manipulation of the aryl bromide and phenolic OH without interference from a free carboxylate. Once the desired transformations are complete, the ester can be quantitatively hydrolyzed to the corresponding acid (5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid, CAS 2091783-56-9) under mild basic conditions . In contrast, starting with the free carboxylic acid would require additional protection/deprotection steps and could lead to undesired decarboxylation under certain reaction conditions [1].

Step Efficiency
Cross-study comparable
Ester-protected: 1 deprotection step; Free acid: 3 steps (protection + deprotection)
Saves 2 synthetic steps, improves overall yield
LiOH-mediated hydrolysis in THF/H₂O
Protecting group strategy Sequential derivatization Ester hydrolysis

Commercial Availability & Purity

Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate is commercially available from multiple reputable suppliers (e.g., Fluorochem, Aladdin, Bidepharm, AKSci) at purities of 95–98% . In contrast, its direct analogs, such as the 5-iodo derivative and the free carboxylic acid, have significantly fewer suppliers and often require custom synthesis . The compound is also explicitly categorized as a Protein Degrader Building Block by vendors like Calpac Lab, indicating its validated use in PROTAC synthesis [1].

Supplier Availability
Supporting evidence
≥6 major suppliers for target; ≤2 for 5-iodo analog
Greater supply security and competitive pricing
Survey of major chemical marketplaces
Supply chain Quality control Procurement

Key Application Scenarios


Kinase Inhibitor Scaffold Synthesis

The 5-bromo substituent is exploited in Suzuki-Miyaura couplings to introduce diverse aryl or heteroaryl groups at the 5-position, while the methyl ester is subsequently hydrolyzed to the free acid for amide bond formation with amine-containing pharmacophores. This two-step sequence is a standard route to biaryl kinase inhibitor cores, where the CF3 group enhances target binding and metabolic stability [1].

PROTAC Construction

The orthogonal reactive handles (bromine, hydroxyl, ester) enable sequential attachment of a target protein ligand (via Suzuki coupling at the bromine site) and an E3 ligase ligand (via ester hydrolysis and amide coupling). The CF3 group contributes to the 'beyond Rule of Five' physicochemical properties often required for PROTAC molecules [2].

Liquid Crystal Intermediates

The trifluoromethyl group imparts high dielectric anisotropy, a desirable property for liquid crystal display (LCD) materials. The bromine and ester functionalities allow further elaboration into extended aromatic cores with tailored mesogenic behavior [3].

Agrochemical Building Blocks

The electron-withdrawing CF3 group increases the compound's stability against environmental degradation, while the bromine atom provides a handle for introducing heterocyclic moieties common in herbicides and fungicides. The methyl ester can be reduced to the benzyl alcohol for further functionalization [4].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Bromine cross-coupling handle; ester for amide bond formation
Coupling efficiency, hydrolysis selectivity
PROTAC construction
Orthogonal handles for sequential protein-ligand attachment
Chemoselective functionalization
Liquid crystal intermediates
High dielectric anisotropy from CF₃ group
Mesogenic behavior assessment
Agrochemical building blocks
Environmental stability; heterocycle introduction via Br
Bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.